![molecular formula C24H29F3N8O5S B606895 CYH33 CAS No. 1494684-28-4](/img/structure/B606895.png)
CYH33
概要
説明
準備方法
リソバリシブの合成には、重要な中間体の調製とその後の特定の条件下での反応を含む、いくつかのステップが含まれます。正確な合成経路と反応条件は、所有権によって保護されており、公表されていません。 これらの阻害剤の工業生産は、通常、化合物の純度と効力を確保するために、多段階の有機合成、精製、および特性評価プロセスを伴います .
化学反応の分析
リソバリシブは、次のようなさまざまな化学反応を受けます。
酸化: この反応は、通常、酸化剤を使用して、酸素の付加または水素の除去を伴います。
還元: この反応は、通常、還元剤を使用して、水素の付加または酸素の除去を伴います。
置換: この反応は、通常、求核剤または求電子剤を使用して、ある官能基を別の官能基と置換することを伴います。
これらの反応で使用される一般的な試薬および条件には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、水酸化ナトリウムなどの求核剤があります。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .
科学研究の応用
リソバリシブは、次のものを含む、幅広い科学研究の応用があります。
化学: PI3Kα経路とそのさまざまな細胞プロセスにおける役割を研究するためのツール化合物として使用されます。
生物学: 癌の進行と治療抵抗性の分子メカニズムを理解するのに役立ちます。
科学的研究の応用
Risovalisib has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the PI3Kα pathway and its role in various cellular processes.
Biology: It helps in understanding the molecular mechanisms of cancer progression and resistance to therapy.
作用機序
リソバリシブは、PI3K/AKT/mTORシグナル伝達経路に関与する重要な酵素であるPI3Kαの活性を阻害することによってその効果を発揮します。この経路は、細胞の成長、増殖、および生存において重要な役割を果たしています。 PI3Kαを阻害することにより、リソバリシブは、この経路を阻害し、腫瘍細胞の成長を抑制し、アポトーシス(プログラム細胞死)を増加させます . 関与する分子標的と経路には、PI3Kα酵素とAKTおよびmTORなどの下流のシグナル伝達成分が含まれます .
類似の化合物との比較
リソバリシブは、アルペリシブやタセリシブなどの他のPI3Kα阻害剤と比較されています。 これらのすべての化合物は同じ酵素を標的としていますが、リソバリシブは、前臨床研究において、優れた阻害活性と抗腫瘍効果を示しました . これは、癌療法のためのユニークで有望な候補です。類似の化合物には次のものが含まれます。
アルペリシブ: PI3Kα変異を伴う乳癌の治療に承認されている別のPI3Kα阻害剤。
類似化合物との比較
Risovalisib is compared with other PI3Kα inhibitors, such as alpelisib and taselisib. While all these compounds target the same enzyme, Risovalisib has shown superior inhibitory activity and anti-tumor efficacy in preclinical studies . This makes it a unique and promising candidate for cancer therapy. Similar compounds include:
Alpelisib: Another PI3Kα inhibitor approved for treating breast cancer with PI3Kα mutations.
Taselisib: A PI3Kα inhibitor with potent activity against mutant PI3Kα but limited therapeutic index.
Risovalisib’s superior efficacy and safety profile set it apart from these similar compounds .
生物活性
CYH33 is a highly selective inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) pathway, which is frequently dysregulated in various cancers. This compound has garnered attention for its potential therapeutic benefits in treating tumors with PIK3CA mutations. Research into this compound has revealed its significant biological activity, particularly in modulating the tumor microenvironment (TME) and enhancing antitumor immunity.
The primary mechanism through which this compound exhibits its biological activity involves the inhibition of the PI3Kα signaling pathway, which plays a crucial role in cell growth, survival, and metabolism. By selectively targeting this pathway, this compound can effectively reduce tumor cell proliferation and alter immune responses within the TME.
Key Findings:
- Inhibition of Tumor Growth : this compound has been shown to significantly inhibit the proliferation of various cancer cell lines, including those derived from breast cancer and esophageal squamous cell carcinoma (ESCC) .
- Immune Modulation : The compound enhances the infiltration and activation of CD8+ and CD4+ T cells while reducing M2-like macrophages and regulatory T cells, leading to a more favorable immune environment for antitumor activity .
Phase I Trials
A first-in-human phase Ia clinical trial assessed the safety and preliminary efficacy of this compound in patients with advanced solid tumors harboring PIK3CA mutations. The study involved 51 patients, with findings indicating a manageable safety profile and an objective response rate of 11.9% among evaluable patients .
Table 1: Summary of Phase I Clinical Trial Results for this compound
Parameter | Result |
---|---|
Total Patients | 51 |
Maximum Tolerated Dose (MTD) | 40 mg once daily |
Objective Response Rate | 11.9% (5/42) |
Response Rate in PIK3CA Mutant Patients | 14.3% (4/28) |
Common Adverse Events | Hyperglycemia, rash, fatigue |
Case Studies
One notable case involved a 45-year-old female patient with Luminal B breast cancer who had previously failed two lines of systemic treatment. Following treatment with this compound at a dose of 40 mg, imaging revealed significant tumor shrinkage within just eight days, indicating rapid therapeutic efficacy .
Preclinical Studies
Preclinical investigations have demonstrated that this compound not only inhibits tumor growth but also enhances the effects of other treatments. For instance, when combined with fatty acid synthase (FASN) inhibitors, this compound showed synergistic effects in reducing tumor size while promoting immune activation within the TME .
Table 2: Preclinical Efficacy of this compound in Combination Treatments
Combination Treatment | Effect on Tumor Growth | Immune Response Enhancement |
---|---|---|
This compound + FASN Inhibitor C75 | Synergistic inhibition | Increased CD8+ T cell activity |
This compound + Radiation | Enhanced efficacy | Reduced M2 macrophage infiltration |
特性
IUPAC Name |
methyl N-[5-[6-[(4-methylsulfonylpiperazin-1-yl)methyl]-4-morpholin-4-ylpyrrolo[2,1-f][1,2,4]triazin-2-yl]-4-(trifluoromethyl)pyridin-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29F3N8O5S/c1-39-23(36)29-20-12-18(24(25,26)27)17(13-28-20)21-30-22(33-7-9-40-10-8-33)19-11-16(15-35(19)31-21)14-32-3-5-34(6-4-32)41(2,37)38/h11-13,15H,3-10,14H2,1-2H3,(H,28,29,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLQDDGRBDLKMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC=C(C(=C1)C(F)(F)F)C2=NN3C=C(C=C3C(=N2)N4CCOCC4)CN5CCN(CC5)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29F3N8O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1494684-28-4 | |
Record name | CYH-33 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1494684284 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Risovalisib | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RCA38L4HB5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。